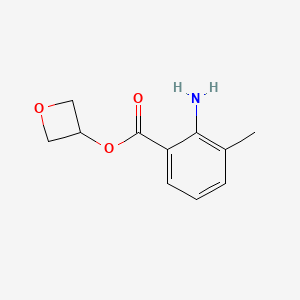
Oxetan-3-yl 2-amino-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetan-3-yl 2-amino-3-methylbenzoate is a chemical compound with the molecular formula C11H13NO3. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Oxetan-3-yl 2-amino-3-methylbenzoate, often involves cyclization reactions. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach involves the Paternò−Büchi [2+2] photocycloaddition, which forms the oxetane ring through a photochemical reaction .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxetan-3-yl 2-amino-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-3-one derivatives, while substitution reactions can yield various substituted oxetane compounds .
Applications De Recherche Scientifique
Oxetan-3-yl 2-amino-3-methylbenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their stability and reactivity.
Mécanisme D'action
The mechanism by which Oxetan-3-yl 2-amino-3-methylbenzoate exerts its effects involves its interaction with molecular targets through its oxetane ring. The ring strain and electronic properties of the oxetane moiety allow it to participate in various chemical reactions, facilitating its binding to specific enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used in similar applications.
3,3-Dimethyloxetane: Another oxetane compound with different substituents that affect its reactivity and applications.
Uniqueness
Oxetan-3-yl 2-amino-3-methylbenzoate is unique due to the presence of both the oxetane ring and the 2-amino-3-methylbenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
151695-58-8 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.229 |
Nom IUPAC |
oxetan-3-yl 2-amino-3-methylbenzoate |
InChI |
InChI=1S/C11H13NO3/c1-7-3-2-4-9(10(7)12)11(13)15-8-5-14-6-8/h2-4,8H,5-6,12H2,1H3 |
Clé InChI |
XQRWAQOSHXIXSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1N)C(=O)OC2COC2 |
Synonymes |
Benzoic acid, 2-amino-3-methyl-, 3-oxetanyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















